Welcome to the BenchChem Online Store!
molecular formula C16H14N2O2 B8788475 N-[3-(4-Pyridyl)propyl]phthalimide CAS No. 84200-08-8

N-[3-(4-Pyridyl)propyl]phthalimide

Cat. No. B8788475
M. Wt: 266.29 g/mol
InChI Key: NORKQDMUHKNJNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07265246B2

Procedure details

Add a solution of hydrazine (4.0 mL) in methanol (200 mL) to 2-(3-pyridin-4-yl-propyl)isoindole-1,3-dione (8.0 g, 30 mmol). After 48 hours, filter the mixture and concentrate the filtrate, triturate with methylene chloride (150 mL), and filter a second time. Perform the filtrate via flash chromatography on silica gel eluting with 80:18:2 CHCl3/MeOH/concentrated NH4OH) to afford the title compound as a yellow oil (3.42 g). MS: m/e=137 (MH+).
Quantity
4 mL
Type
reactant
Reaction Step One
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
NN.[N:3]1[CH:8]=[CH:7][C:6]([CH2:9][CH2:10][CH2:11][N:12]2C(=O)C3C(=CC=CC=3)C2=O)=[CH:5][CH:4]=1>CO>[N:3]1[CH:8]=[CH:7][C:6]([CH2:9][CH2:10][CH2:11][NH2:12])=[CH:5][CH:4]=1

Inputs

Step One
Name
Quantity
4 mL
Type
reactant
Smiles
NN
Name
Quantity
8 g
Type
reactant
Smiles
N1=CC=C(C=C1)CCCN1C(C2=CC=CC=C2C1=O)=O
Name
Quantity
200 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filter the mixture
CONCENTRATION
Type
CONCENTRATION
Details
concentrate the filtrate
CUSTOM
Type
CUSTOM
Details
triturate with methylene chloride (150 mL)
FILTRATION
Type
FILTRATION
Details
filter a second time

Outcomes

Product
Details
Reaction Time
48 h
Name
Type
product
Smiles
N1=CC=C(C=C1)CCCN
Measurements
Type Value Analysis
AMOUNT: MASS 3.42 g
YIELD: CALCULATEDPERCENTYIELD 83.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.